molecular formula C10H14BrNO2S B13562686 2-bromo-4-methyl-N-propylbenzenesulfonamide

2-bromo-4-methyl-N-propylbenzenesulfonamide

Cat. No.: B13562686
M. Wt: 292.19 g/mol
InChI Key: HWXJLMJGVVUWOX-UHFFFAOYSA-N
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Description

2-Bromo-4-methyl-N-propylbenzenesulfonamide is a chemical compound with the molecular formula C10H14BrNO2S and a molecular weight of 292.19 g/mol . This compound is characterized by the presence of a bromine atom, a methyl group, and a propyl group attached to a benzenesulfonamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-propylbenzenesulfonamide typically involves the bromination of 4-methyl-N-propylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methyl-N-propylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted benzenesulfonamides.

    Oxidation Reactions: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction Reactions: Formation of corresponding amines.

Scientific Research Applications

2-Bromo-4-methyl-N-propylbenzenesulfonamide is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N-propylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylbenzenesulfonamide
  • 4-Methyl-N-propylbenzenesulfonamide
  • 2-Bromo-N-propylbenzenesulfonamide

Uniqueness

2-Bromo-4-methyl-N-propylbenzenesulfonamide is unique due to the presence of both a bromine atom and a propyl group on the benzenesulfonamide core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications .

Biological Activity

2-Bromo-4-methyl-N-propylbenzenesulfonamide is a sulfonamide compound that exhibits notable biological activities, particularly in antibacterial and anticancer contexts. This article explores its biological activity based on diverse research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16BrN1O2S1C_{12}H_{16}BrN_{1}O_{2}S_{1}, with a molecular weight of approximately 303.23 g/mol. The compound features a sulfonamide functional group, which is crucial for its biological activity, particularly its interaction with bacterial enzymes involved in folic acid synthesis.

Antibacterial Activity

Sulfonamides, including this compound, are known for their antibacterial properties. They inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial DNA replication. Studies indicate that modifications to the sulfonamide structure can enhance potency against specific bacterial strains.

Table 1: Antibacterial Activity of Sulfonamides

Compound NameMechanism of ActionPotency (Minimum Inhibitory Concentration)
This compoundInhibits folic acid synthesisTBD (To Be Determined)
SulfanilamideInhibits dihydropteroate synthase0.5 - 32 µg/mL
TrimethoprimInhibits dihydrofolate reductase0.01 - 0.1 µg/mL

Anticancer Potential

Recent studies have explored the anticancer potential of sulfonamides, including various derivatives of benzenesulfonamide. For instance, compounds structurally related to this compound have shown significant inhibitory effects on cancer cell lines.

Case Study: Anticancer Screening

In a study involving the NCI 60 cancer cell line panel, several sulfonamide derivatives were screened for their growth inhibition capabilities. Compounds related to the structural framework of this compound exhibited varying degrees of potency against different cancer types:

  • Compound 12e : Showed significant growth inhibition across multiple cancer cell lines with an IC50 value of 0.49 µM.
  • Compound 12i : Exhibited an IC50 value of 0.53 µM, indicating strong activity against V600EBRAF.
  • Compound 12l : Demonstrated an IC50 value of 0.62 µM and was effective against renal and prostate cancer cell lines .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type Affected
Compound 12e0.49Melanoma
Compound 12i0.53V600EBRAF Inhibition
Compound 12l0.62Renal and Prostate

The biological activity of sulfonamides like this compound is primarily attributed to their ability to mimic para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. By competing with PABA, these compounds inhibit the enzyme dihydropteroate synthase, leading to disrupted folate synthesis and ultimately inhibiting bacterial growth.

Properties

Molecular Formula

C10H14BrNO2S

Molecular Weight

292.19 g/mol

IUPAC Name

2-bromo-4-methyl-N-propylbenzenesulfonamide

InChI

InChI=1S/C10H14BrNO2S/c1-3-6-12-15(13,14)10-5-4-8(2)7-9(10)11/h4-5,7,12H,3,6H2,1-2H3

InChI Key

HWXJLMJGVVUWOX-UHFFFAOYSA-N

Canonical SMILES

CCCNS(=O)(=O)C1=C(C=C(C=C1)C)Br

Origin of Product

United States

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